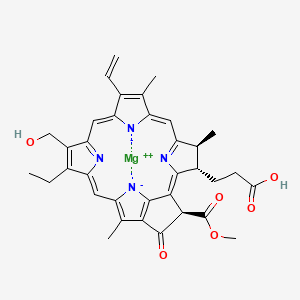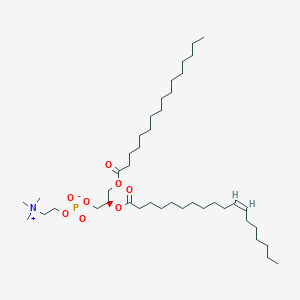
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-palmitoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:1 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 11Z-octadecenoyl (cis-vaccenoyl) respectively. It derives from a cis-vaccenic acid and a hexadecanoic acid.
Scientific Research Applications
Physical and Chemical Characteristics
A study by Kramp et al. (1984) explored the critical micellar concentration of various compounds including 1-O-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs. The study used a variety of analytical techniques and determined the concentration at which these compounds form micelles, a crucial aspect in understanding their behavior in biological systems. This research is significant for understanding the physical-chemical properties of such compounds (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Interaction with Membranes
Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid membranes. The study focused on tetracaine’s interaction with lipid bilayers containing various phosphocholines, providing insights into the dynamics of small molecule-membrane interactions. This research is relevant for drug development and understanding membrane dynamics (Huang, Zhao, Xu, Yang, & Cremer, 2013).
Synthesis and Analogs
Research by Kiu, Serebrennikova, and Evstigneeva (1987) involved the synthesis of various phosphocholine analogs, including 1-hexadecenyl-2-acetyl-sn-glycero-3-phosphocholines. These compounds have applications in studying platelet-activating factors and provide a basis for creating analogs for further biological research (Kiu, Serebrennikova, & Evstigneeva, 1987).
Role in Biological Systems
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-2-O-acyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This discovery contributes to our understanding of the structural components of cell membranes in certain bacteria, highlighting the role of such phospholipids in biological membranes (Wagner, Rottem, Held, Uhlig, & Zähringer, 2000).
properties
Product Name |
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C42H82NO8P |
Molecular Weight |
760.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h16,18,40H,6-15,17,19-39H2,1-5H3/b18-16-/t40-/m1/s1 |
InChI Key |
AEPVLLKGEBHLEJ-KWNHIAGJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




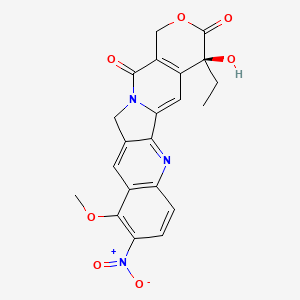
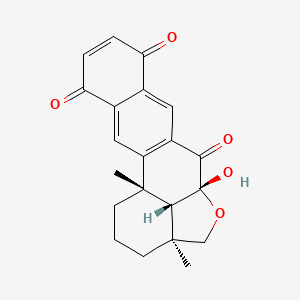
![1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
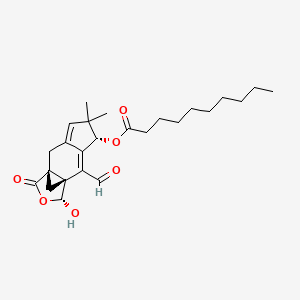

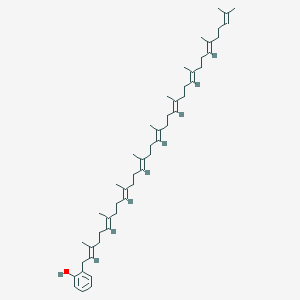
![(2s)-2-(4-Propoxy-3-{[({4-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-Yl]phenyl}carbonyl)amino]methyl}benzyl)butanoic Acid](/img/structure/B1264321.png)
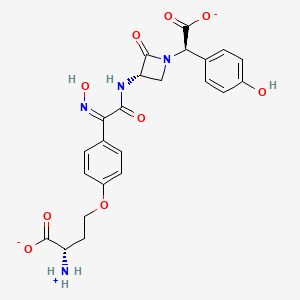

![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)
